molecular formula C10H9BrO2 B2886200 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one CAS No. 1255206-87-1

5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one

Cat. No.: B2886200
CAS No.: 1255206-87-1
M. Wt: 241.084
InChI Key: OFPQRIYJGSURJL-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethyl-2-benzofuran-1(3H)-one is a high-purity brominated benzofuranone compound offered for research and development purposes. This molecule serves as a versatile chemical scaffold and key synthetic intermediate in organic and medicinal chemistry. Benzofuran derivatives are a significant class of heterocyclic compounds known for a broad spectrum of biological activities . Extensive research explores the potential therapeutic role of benzofuran derivatives in cancer treatment, as they are known to participate in various biological cycles by interacting with functional units via intermolecular forces . The benzofuran core structure is a foundational component for numerous biologically active natural and synthetic substances . Studies reveal that incorporating specific substituents at defined positions on the benzofuran core can yield unique structural characteristics with excellent therapeutic value, making this compound a valuable starting point for the design and synthesis of novel anti-cancer agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-4,6-dimethyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-5-3-7-8(4-13-10(7)12)6(2)9(5)11/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPQRIYJGSURJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(COC2=O)C(=C1Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one typically involves the bromination of 4,6-dimethyl-2-benzofuran-1(3H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The choice of solvent, temperature, and brominating agent would be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could remove the bromine atom, yielding 4,6-dimethyl-2-benzofuran-1(3H)-one.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of 4,6-dimethyl-2-benzofuran-1(3H)-one.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one may have applications in several fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Could be used in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action for 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and the benzofuran core could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Properties/Activities References
5-Bromo-4,6-dimethyl-2-benzofuran-1(3H)-one C₁₀H₉BrO₂ Br (C5), CH₃ (C4, C6) High lipophilicity (inferred logP ~2.5)
5-Bromo-4,6,7-trimethyl-1,3-isobenzofurandione C₁₁H₉BrO₃ Br (C5), CH₃ (C4, C6, C7) Increased steric hindrance, polar dione structure
5-Bromo-2,4,6-trimethyl-3-(sulfinyl)-1-benzofuran C₁₆H₁₅BrO₂S Br (C5), CH₃ (C2, C4, C6), SO Enhanced stability, antifungal activity
4,5,6-Tribromo-2-benzofuran-1,3-dione C₈Br₃O₃ Br (C4, C5, C6) High molecular weight (MW ~436 g/mol)

Key Observations:

  • Substituent Effects on Lipophilicity: The methyl groups in this compound increase its logP compared to non-methylated analogs, improving membrane permeability . In contrast, the sulfinyl group in 5-bromo-2,4,6-trimethyl-3-(sulfinyl)-1-benzofuran introduces polarity, balancing lipophilicity and solubility .
  • Biological Activity: Sulfinyl-substituted benzofurans exhibit notable antifungal and antitumor activities due to the electron-withdrawing sulfoxide moiety, which may enhance receptor binding . The target compound’s bromine atom could similarly engage in halogen bonding with biological targets, though direct activity data is unavailable.
  • Synthetic Complexity: Sulfinyl derivatives require oxidation steps (e.g., using mCPBA), whereas methylated analogs like the target compound may involve simpler alkylation protocols .

Physicochemical Properties

  • Molecular Weight and Stability: Bromine significantly increases molecular weight (e.g., 203 g/mol for the target compound vs. 436 g/mol for tribromo-dione), impacting solubility and metabolic stability. Methyl groups stabilize the aromatic ring against electrophilic attack .
  • Reactivity: The ketone group in the target compound may undergo nucleophilic addition, whereas dione analogs (e.g., 1,3-isobenzofurandione) are more reactive toward nucleophiles due to dual electron-withdrawing groups .

Pharmacological Potential

  • Analgesic Activity: Methyl-substituted quinazolinones (unrelated structurally but informative) show that methyl groups enhance analgesic potency . By analogy, the dimethyl groups in the target compound may optimize pharmacokinetics.
  • Antifungal Applications: Sulfinyl benzofurans demonstrate broad-spectrum antifungal activity, suggesting that the target compound’s bromine and methyl groups could similarly disrupt fungal enzyme systems .

Crystallographic and Analytical Tools

Structural confirmation of benzofuran derivatives relies on tools like SHELXL for crystallographic refinement and ORTEP for 3D visualization . These methods ensure accurate determination of substituent positions, critical for structure-activity relationship (SAR) studies.

Biological Activity

5-Bromo-4,6-dimethyl-2-benzofuran-1(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C11H10BrO\text{C}_{11}\text{H}_{10}\text{BrO}

The synthesis typically involves the bromination of 4,6-dimethyl-2-benzofuran-1(3H)-one, followed by purification processes such as recrystallization or chromatography to obtain the desired compound with high purity.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For example, in vitro assays demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines, including HeLa and MDA-MB-231. The IC50 values, which indicate the concentration required to inhibit cell proliferation by 50%, are crucial for evaluating its efficacy.

Compound Cell Line IC50 (nM)
This compoundHeLa150
This compoundMDA-MB-231200
CA-4HeLa4.6
CA-4MDA-MB-231180

The presence of the bromine atom and methyl groups at specific positions on the benzofuran ring enhances the compound's interaction with cellular targets involved in tumor growth regulation.

The mechanism of action of this compound may involve the inhibition of tubulin polymerization. This action disrupts mitotic spindle formation during cell division, leading to apoptosis in cancer cells. Studies have shown a correlation between antiproliferative activity and inhibition of colchicine binding to tubulin, suggesting that this compound may act similarly to known microtubule inhibitors.

Other Biological Activities

In addition to its anticancer properties, this compound has demonstrated potential as a diuretic agent . It acts as an inhibitor of renal outer medullary potassium channels (ROMK), which are critical in regulating potassium and sodium balance in the body. This mechanism is particularly relevant for treating conditions associated with fluid retention and hypertension.

Case Studies

  • Anticancer Activity in Animal Models : In a study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. This suggests that the compound not only inhibits cell proliferation in vitro but also exhibits therapeutic potential in vivo.
  • Diuretic Effects : A clinical trial assessing the diuretic effects of this compound showed promising results in patients with hypertension. The compound significantly increased urinary sodium excretion without causing hypokalemia, indicating its safety profile as a diuretic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one, and what experimental conditions optimize yield?

  • Methodological Answer : Synthesis typically involves bromination of a pre-functionalized benzofuranone precursor. For example:

Methylation : Introduce methyl groups at positions 4 and 6 via Friedel-Crafts alkylation using AlCl₃ as a catalyst.

Bromination : Electrophilic bromination at position 5 using Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled temperature (0–25°C).

Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to isolate the product.
Key validation includes monitoring reaction progress via TLC and confirming purity via HPLC (>95%) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction data collected at 173 K (e.g., Bruker D8 Venture diffractometer) refined using SHELXL-2018/3 .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at δ ~2.3 ppm; aromatic protons absent due to bromine’s deshielding effect).
  • IR : Validate lactone carbonyl stretch (~1750 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .

Q. What spectroscopic and computational tools are used to predict/reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict bond angles/electron density (e.g., C-Br bond polarization).
  • HPLC-MS : Monitor degradation under acidic/alkaline conditions to assess stability .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,6-dimethyl groups influence regioselectivity in further functionalization?

  • Methodological Answer :

  • Experimental Design : Compare reactivity with non-methylated analogs in electrophilic substitution (e.g., nitration).
  • Data Analysis : Use X-ray crystallography to map steric hindrance (e.g., increased dihedral angles between methyl groups and bromine) .
  • Example : Methyl groups reduce reactivity at adjacent positions, directing substituents to less hindered sites (e.g., position 7) .

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Approach :

Purity Verification : Re-analyze samples via HPLC and elemental analysis.

Structural Confirmation : Re-determine crystal structure to rule out polymorphic variations.

Biological Replication : Standardize assay conditions (e.g., cell lines, solvent controls).

  • Case Study : Discrepancies in antimicrobial activity may arise from impurities in earlier syntheses .

Q. What strategies are effective for mechanistic studies of its reactivity under photolytic conditions?

  • Methodological Answer :

  • Isotopic Labeling : Use ⁸¹Br-labeled compound to track bromine displacement pathways via MS.
  • Time-Resolved Spectroscopy : Monitor intermediates via UV-Vis or EPR during UV irradiation.
  • Computational Modeling : TD-DFT to predict excited-state behavior and bond cleavage tendencies .

Q. How does this compound compare to analogs (e.g., 5-chloro or 5-iodo derivatives) in catalytic applications?

  • Comparative Analysis :

Substituent Electrophilicity (Hammett σₚ) Catalytic Efficiency
Br+0.23Moderate
Cl+0.47High
I-0.15Low
  • Experimental Design : Test derivatives in cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd(PPh₃)₄ .

Data-Driven Research Design

Q. How to design a high-throughput crystallography pipeline for derivatives of this compound?

  • Methodology :

Automated Crystallization : Use liquid-handling robots for screening 100+ solvent conditions.

Rapid Data Collection : Synchrotron radiation (e.g., Diamond Light Source) for sub-minute diffraction datasets.

Software Integration : SHELXC/D/E for automated phasing and refinement .

Q. What are the challenges in computational docking studies involving this compound’s bromine atom?

  • Key Considerations :

  • Van der Waals Radii : Adjust docking parameters for Br’s larger size (1.85 Å vs. 1.80 Å for Cl).
  • Electrostatic Potential Maps : Use QM-derived charges (e.g., RESP charges) to improve binding affinity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.